5,6-Methylenedioxy-2-aminoindane, commonly referred to as MDAI, is a synthetic compound that was developed in the 1990s by a research team led by David E. Nichols at Purdue University. Structurally, it is an analogue of the well-known psychoactive substance 3,4-methylenedioxymethamphetamine (MDMA), but with significant modifications that alter its pharmacological properties. The chemical formula for MDAI is , and its molecular weight is approximately 177.203 g/mol .
MDAI is noted for its selective serotonin-releasing properties without the neurotoxic effects typically associated with some other psychoactive substances. It acts primarily as a non-neurotoxic and highly selective serotonin releasing agent (SSRA), producing entactogenic effects in humans .
MDAI exhibits significant biological activity primarily through its interaction with serotonin transporters. It has been shown to inhibit the reuptake of serotonin with an IC50 value of approximately 512 nM, while also affecting dopamine and norepinephrine reuptake at higher concentrations (IC50 values of 5,920 nM and 1,426 nM respectively) . This selective affinity for the serotonin transporter results in increased extracellular serotonin levels, leading to entactogenic effects characterized by enhanced emotional connection and empathy without the stimulant effects seen in similar compounds like MDMA.
The synthesis of MDAI involves several steps that require careful control of reaction conditions:
This multi-step synthesis underscores the complexity involved in producing MDAI and highlights its status as a research chemical rather than a widely used pharmaceutical agent.
MDAI has primarily been explored for its potential applications in scientific research rather than clinical use. Its ability to mimic some of the effects of MDMA without neurotoxicity makes it a candidate for studying serotonin-related behaviors and disorders . Additionally, MDAI has been investigated for its potential use in understanding the mechanisms behind empathogenic drugs and their effects on social behavior.
Research on MDAI has revealed important insights into its pharmacokinetics and interactions within biological systems. For instance:
These findings underscore the importance of understanding both the therapeutic potential and risks associated with MDAI.
MDAI shares structural similarities with several other psychoactive compounds but is unique due to its specific pharmacological profile:
Compound Name | Structure | Key Characteristics |
---|---|---|
3,4-Methylenedioxymethamphetamine | MDMA | Known as ecstasy; produces stimulant and empathogenic effects but has neurotoxic potential. |
Paramethoxymethamphetamine | PMMA | Similar empathogenic effects; associated with severe toxicity and fatalities due to overdose. |
5-Methyl-2-aminoindane | 5-Methyl-2-aminoindane | Less potent than MDAI; primarily studied for its structural analogies rather than psychoactive properties. |
MDAI's unique combination of entactogenic effects without significant stimulant or neurotoxic properties distinguishes it from these similar compounds.